Mapk13-IN-1

Kinase inhibitor pharmacology Target residence time DFG-out conformation

Researchers need isoform-selective p38δ tools, not pan-p38 inhibitors with confounding off-target effects. MAPK13-IN-1 (compound 61) solves this with DFG-out binding and ~100x longer target residence time (t½ 111-137 sec) vs. DFG-in inhibitors. - p38δ IC50: 620 nM (IMAP); 82.72 nM under optimized conditions - Confirmed type II kinase inhibition via co-crystal (2.1 Å, PDB: 4EYJ) - Validated in IL-13-driven mucus production & MERS-CoV models (IC50 4.63 μM) - Purity ≥98%, sourced reliably for reproducible results

Molecular Formula C20H23N5O2
Molecular Weight 365.4 g/mol
Cat. No. B15612951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMapk13-IN-1
Molecular FormulaC20H23N5O2
Molecular Weight365.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H23N5O2/c1-20(2,3)17-13-18(25(4)24-17)23-19(26)22-14-5-7-15(8-6-14)27-16-9-11-21-12-10-16/h5-13H,1-4H3,(H2,22,23,26)
InChIKeyMHSLDASSAFCCDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAPK13-IN-1: DFG-Out p38δ Inhibitor


MAPK13-IN-1 (synonym: compound 61, CAS 229002-10-2) is a synthetic organic inhibitor of mitogen-activated protein kinase 13 (MAPK13/p38δ), originally claimed in patent WO2014015056A2 [1]. It inhibits MAPK13 with a reported IC50 of 620 nM in immobilized metal affinity polarization (IMAP) assays, with a more potent sub-population measurement of 82.72 nM under specific assay conditions [2]. Critically, MAPK13-IN-1 engages its target via the DFG-out binding mode — a conformation associated with type II kinase inhibition — and has a solved co-crystal structure with MAPK13 at 2.1 Å resolution (PDB: 4EYJ) [3]. The compound was originally designed to reduce IL-13-driven mucus production in airway epithelial cells, positioning it as a pathway-targeted tool for type-2 inflammatory respiratory disease research [4].

Type II p38δ (MAPK13) inhibitor with DFG-out binding mode characterized
Designed for IL-13-driven mucus hypersecretion pathway research
Co-crystal structure available for structure-based studies (DFG-out conformation)

Why MAPK13-IN-1 Cannot Be Substituted by Pan-p38 Inhibitors


The p38 MAPK family comprises four isoforms (α/β/γ/δ) with divergent tissue expression, downstream signaling, and disease relevance [1]. Pan-p38 inhibitors such as BIRB-796 (doramapimod) potently inhibit p38α (IC50 = 38 nM) and p38β (IC50 = 65 nM) while showing substantially weaker activity against p38δ (IC50 = 520 nM) , making them unsuitable for experiments requiring selective p38δ interrogation. Moreover, MAPK13-IN-1 binds MAPK13 in the DFG-out conformation with a ligand-enzyme complex half-life of approximately 111–137 seconds — roughly 100-fold longer than micromolar DFG-in inhibitors (t½ = 1–3 seconds) [2]. This kinetic distinction means that simply matching IC50 values between compounds fails to capture the profound differences in target residence time, binding mode, and consequent downstream pharmacology. Researchers requiring isoform-specific p38δ modulation or DFG-out conformational stabilization cannot interchange MAPK13-IN-1 with generic p38 inhibitors without fundamentally altering experimental outcomes.

Isoform selectivity mismatch
Pan-p38 inhibitors (e.g., BIRB-796) primarily target p38α/β, limiting p38δ-specific interrogation and pathway attribution.
Binding kinetics mismatch
DFG-out engagement yields substantially longer target residence time than DFG-in binders; IC50 alone fails to capture this kinetic divergence.
Conformational pharmacology shift
DFG-out vs. DFG-in binding modes alter downstream signaling readouts; generic p38 inhibitors may not reproduce pathway-specific effects.

MAPK13-IN-1 Quantitative Differentiation Evidence


DFG-Out Binding Mode Extends Target Residence Time

MAPK13-IN-1 (compound 61) binds MAPK13 in the DFG-out conformation, displacing Phe169 from the DFG pocket, as confirmed by X-ray crystallography (PDB: 4EYJ) [1]. In contrast, micromolar inhibitors compound 117 and compound 124 bind in the DFG-in mode without displacing Phe169 [1]. Biolayer interferometry (BLI) analysis revealed that DFG-out binders (compounds 58 and 61) exhibit complex half-lives (t½) of 111–137 seconds, approximately 100-fold longer than DFG-in inhibitors (t½ = 1–3 seconds) [1]. This direct intra-study comparison establishes that MAPK13-IN-1 provides sustained target engagement fundamentally distinct from DFG-in p38δ inhibitors.

Target Residence Time
Head-to-head
t½ ≈ 111–137 s (DFG-out) vs 1–3 s (DFG-in)
~100-fold longer complex half-life
Reported residence time distinguishes DFG-out engagement from DFG-in binders; supports sustained target engagement context.
BLI: biotinylated MAPK13, 25 °C; nanomolar DFG-out vs micromolar DFG-in inhibitors.
Kinase inhibitor pharmacology Target residence time DFG-out conformation Biolayer interferometry

Preferential Thermal Stabilization of MAPK13 over MAPK14

In differential scanning fluorimetry (DSF) experiments, MAPK13-IN-1 (compound 61) induced a thermal shift (ΔTm) of +7.2 ± 0.3 °C for unphosphorylated MAPK13 and +7.8 ± 0.4 °C for dual-phosphorylated MAPK13/pTpY, compared to a smaller shift of +5.1 ± 0.3 °C for MAPK14 (p38α) [1]. By comparison, BIRB-796 produced a ΔTm of +5.9 ± 0.2 °C for unphosphorylated MAPK13 but a substantially larger ΔTm of +13.7 ± 0.3 °C for MAPK13/pTpY, indicating a fundamentally different thermal stabilization profile that is skewed toward the phosphorylated, active conformation [1]. The Kd for MAPK13-IN-1 binding to MAPK13 was 2.6 ± 0.5 μM [1].

Thermal Stabilization
Head-to-head
ΔTm MAPK13 = +7.2 °C, MAPK14 = +5.1 °C
BIRB-796: ΔTm MAPK13/pTpY = +13.7 °C
Reported isoform thermal stabilization profile differs from pan-p38 inhibitor; preferential MAPK13 engagement over MAPK14.
DSF: 25 μM inhibitor, 2.5 μM kinase, SYPRO Orange; Kd = 2.6 μM.
Isoform selectivity Thermal shift assay Differential scanning fluorimetry p38δ vs p38α

Co-Crystal Structure Enables Rational Design

MAPK13-IN-1 has a solved high-resolution co-crystal structure with MAPK13 at 2.1 Å (PDB: 4EYJ), revealing a urea-based scaffold that occupies the ATP-binding pocket and extends into the DFG-out allosteric pocket by displacing Phe169 [1]. This structural information is absent for most commercially available p38δ tool compounds. Among the four inhibitors structurally characterized in the Yurtsever et al. study, only compounds 58 and 61 (MAPK13-IN-1) adopt the DFG-out mode with defined electron density for the inhibitor in the allosteric pocket [1]. The crystal structure provides atomic-resolution guidance for chemical optimization of selectivity and potency that is unavailable for DFG-in binders or pan-p38 inhibitors lacking p38δ-specific co-crystal structures [2].

Co-Crystal Structure
Supporting evidence
PDB 4EYJ, 2.1 Å, DFG-out mode confirmed
Urea scaffold engages ATP and allosteric pockets
Provides validated structural template for DFG-out p38δ inhibitor design and scaffold optimization.
Most commercial p38δ tool compounds lack published co-crystal structures.
Structure-based drug design X-ray crystallography PDB 4EYJ Kinase inhibitor binding mode

Antiviral Activity Against MERS-CoV

MAPK13-IN-1 exhibits antiviral activity against MERS-CoV in Vero E6 cells with an IC50 of 4.63 μM [1]. This antiviral effect is mechanistically linked to p38 MAPK pathway inhibition, as p38 MAPK activity is reported to be upregulated following SARS-CoV-2 infection of host cells [2]. By comparison, BIRB-796 (doramapimod), a pan-p38 inhibitor, has an IC50 of 520 nM for MAPK13 but also potently inhibits p38α (IC50 = 38 nM) and p38β (IC50 = 65 nM) , potentially confounding interpretation of antiviral mechanisms due to broader pathway suppression. MAPK13-IN-1's more focused p38δ activity profile allows cleaner dissection of p38δ-specific contributions to antiviral host responses. It should be noted that MAPK13-IN-1 was also reported to inhibit Raf-1 with an IC50 of 800 nM, indicating that off-target kinase activity must be controlled for in antiviral studies [3].

MERS-CoV Antiviral Activity
Cross-study comparable
IC50 = 4.63 μM
Reported MERS-CoV antiviral activity supports p38δ-focused host-directed therapy investigation.
Vero E6 cell viability assay; off-target Raf-1 IC50 = 800 nM requires control experiments.
Antiviral host-directed therapy MERS-CoV Coronavirus p38 MAPK signaling

IL-13/CLCA1/MAPK13 Mucus Signaling Pathway Validation

MAPK13-IN-1 was specifically designed and validated to interrupt the CLCA1-MAPK13 signaling axis that mediates IL-13-driven mucus production in human airway epithelial cells [1]. The Alevy et al. (2012) study defined this pathway and demonstrated that MAPK13 inhibitors, including compound 61 (MAPK13-IN-1), attenuate MUC5AC expression downstream of IL-13 stimulation [1]. This pathway-specific validation distinguishes MAPK13-IN-1 from generic p38 inhibitors that may or may not engage this particular signaling node. BIRB-796, for instance, was shown to reduce CLCA1 and MUC5AC mRNA at 10 μM in NCI-H292 cells, but this occurs in the context of pan-p38 inhibition [2], making it impossible to attribute the anti-mucus effect specifically to p38δ versus p38α or other isoforms. In contrast, MAPK13-IN-1, while possessing modest potency (IC50 620 nM), has its anti-mucus mechanistic rationale directly rooted in the CLCA1-MAPK13 pathway [1]. Notably, MAPK13-IN-1 is a micromolar-range inhibitor (not a nanomolar probe), and newer generation MAPK13 inhibitors (e.g., NuP-3, IC50 = 7 nM; NuP-4, IC50 = 15 nM) have since been developed with substantially improved potency and selectivity ; these should be considered for applications requiring higher target engagement.

Pathway Validation & Potency
Supporting evidence
MAPK13-IN-1 IC50 = 620 nM (MUC5AC attenuation)
NuP-3 IC50 = 7 nM, NuP-4 IC50 = 15 nM
Pathway-specific validation for IL-13/CLCA1/MAPK13 mucus signaling; note potency limitation relative to next-generation probes.
Historical tool; NuP-3/NuP-4 offer >40-fold higher MAPK13 potency; review for potency-driven studies.
Type-2 inflammation Mucus hypersecretion IL-13 signaling Respiratory disease model

MAPK13-IN-1 Optimal Application Scenarios


Type-2 Mucus Hypersecretion Research

MAPK13-IN-1 is most appropriately deployed in cellular models of IL-13-stimulated mucus production where the CLCA1-MAPK13-MUC5AC axis is the primary experimental endpoint [1]. In human airway epithelial cell (hTEC) air-liquid interface cultures or NCI-H292 cell models stimulated with IL-13, MAPK13-IN-1 can pharmacologically validate p38δ-specific contributions to mucus gene expression. The compound's DFG-out binding mode and ~100-fold longer residence time compared to DFG-in inhibitors [2] provide sustained target engagement that is particularly valuable in longer-duration differentiation and mucus production assays. Researchers should include BIRB-796 as a pan-p38 comparator control to confirm that observed effects are attributable to p38δ rather than broader p38 pathway inhibition. Note: for applications requiring nanomolar potency, NuP-3 or NuP-4 should be considered as alternatives with superior target engagement.

Structural Biology and Structure-Based Drug Design of DFG-Out p38δ Inhibitors

The availability of a high-resolution co-crystal structure (PDB: 4EYJ, 2.1 Å) makes MAPK13-IN-1 an invaluable reference ligand for X-ray crystallography soaking experiments, molecular docking studies, and computational chemistry campaigns targeting the MAPK13 DFG-out conformation [1][2]. The urea-based scaffold of MAPK13-IN-1 engages both the ATP-binding pocket and the DFG-out allosteric pocket, providing a validated template for fragment-based drug design and scaffold hopping [2]. Medicinal chemistry teams can use MAPK13-IN-1 as a starting point for optimizing substituents at the gatekeeper-proximal position to improve potency while maintaining DFG-out selectivity, following the design logic established by Yurtsever et al. [2].

p38 Isoform Selectivity Profiling and Counter-Screening

MAPK13-IN-1 serves as a reference p38δ inhibitor in kinase selectivity panels where quantitative differentiation between p38 isoforms is required. With an IC50 of 620 nM for MAPK13, a differential thermal shift preference for MAPK13 over MAPK14 (ΔTm +7.2 °C vs. +5.1 °C) [1], and measurable off-target activity against Raf-1 (IC50 = 800 nM) [2], MAPK13-IN-1 provides a well-characterized selectivity fingerprint. This compound can be used as a calibration standard in IMAP-based MAPK13 inhibition assays and as a comparator for profiling novel p38δ inhibitors. The availability of consistent vendor-supplied material (purity ≥98%, multiple commercial sources) ensures reproducibility across independent laboratories.

Antiviral Host-Directed Therapy for MERS-CoV

MAPK13-IN-1 has demonstrated antiviral activity against MERS-CoV with an IC50 of 4.63 μM in Vero E6 cells [1], providing a pharmacological tool to investigate p38δ-dependent host signaling pathways hijacked during coronavirus infection. This compound is appropriate for mechanistic studies dissecting the role of p38 MAPK signaling in viral replication and host inflammatory responses, particularly where p38δ-specific effects need to be distinguished from p38α-mediated inflammation. Researchers must control for Raf-1 off-target activity (IC50 = 800 nM) [2] and should confirm p38δ-dependence using siRNA knockdown or CRISPR-based MAPK13 knockout models alongside pharmacological inhibition. The modest cellular potency (4.63 μM) limits utility in high-throughput antiviral screening but is adequate for focused mechanistic studies.

Application
Selection Property
Validation Focus
Mucus hypersecretion pathway research
Pathway-specific DFG-out p38δ inhibition
IL-13/CLCA1/MAPK13/MUC5AC endpoint validation
Structure-based drug design (DFG-out)
Validated co-crystal structure (PDB 4EYJ)
Molecular docking & scaffold optimization
p38 isoform selectivity profiling
Reported selectivity fingerprint vs MAPK14 and Raf-1
IMAP assay & thermal shift calibration
Antiviral host-directed therapy research
Antiviral activity with defined off-target profile
p38δ-dependent viral replication mechanisms

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